Ethyl 3-amino-2-cyclobutylpropanoate
Description
Ethyl 3-amino-2-cyclobutylpropanoate is a cyclobutane-containing ester derivative with an amino group positioned at the β-carbon of the propanoate backbone. Key features include:
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-amino-2-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
GVLZJBKJVMDKIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Anhydrous ethanol is used as the solvent, and a catalyst like trifluoromethanesulfonic acid is employed to facilitate the reaction. The mixture is heated in an oil bath at temperatures ranging from 120 to 160 degrees Celsius for 16 to 20 hours. After the reaction, the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-cyclobutylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 3-nitro-2-cyclobutylpropanoate.
Reduction: Ethyl 3-amino-2-cyclobutylpropanol.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Ethyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
The compound is compared to three structurally related derivatives (Table 1), with critical distinctions in substituent positioning, functional groups, and molecular properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Positioning
- For example, the 3-amino isomer may exhibit distinct metabolic stability due to reduced steric hindrance near the ester group .
Ester Group Variations
- Ethyl vs. tert-butyl esters: The tert-butyl analog (C₁₁H₂₁NO₂) has a bulkier ester group, which may slow hydrolysis rates in vivo compared to the ethyl variant. Predicted collision cross-section (CCS) values for the tert-butyl derivative (152.5–155.3 Ų for [M+H]+) suggest increased molecular surface area, influencing interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
